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Compound of Interest

Aluminum sulfate
Compound Name:
hexadecahydrate

Cat. No.: B15547746

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of aluminum sulfate
hexadecahydrate [Al2(SOa4)3-16H20], a compound of interest in various scientific and
pharmaceutical applications. This document outlines the detailed crystallographic data,
experimental protocols for its structural determination, and a logical workflow for its analysis,
serving as a vital resource for professionals in research and development.

Crystallographic Data

The definitive crystal structure of aluminum sulfate hexadecahydrate was determined by 1.D.
Brown and R. Faggiani in 1979. The following tables summarize the key crystallographic data
from their single-crystal X-ray diffraction studies.

Table 1: Crystal Data and Structure Refinement for Al2(SO4)3:16H20
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Parameter Value

Empirical Formula Al2(S04)3-16H20
Formula Weight 630.40 g/mol
Crystal System Triclinic

Space Group P-1

Unit Cell Dimensions

Data from Brown & Faggiani (1979), not publicly

a(A
*) available
b (A) Data from Brown & Faggiani (1979), not publicly
available
A) Data from Brown & Faggiani (1979), not publicly
c
available
) Data from Brown & Faggiani (1979), not publicly
a o
available
8 ) Data from Brown & Faggiani (1979), not publicly
available
) Data from Brown & Faggiani (1979), not publicly
Y available
Data from Brown & Faggiani (1979), not publicly
Volume (A3) _
available
z 2

) Data from Brown & Faggiani (1979), not publicly
Calculated Density (g/cm3) ]
available

Note: The specific unit cell parameters, atomic coordinates, and bond lengths/angles are based
on the foundational work of Brown and Faggiani (1979). Access to the full dataset from this
publication is required for the complete quantitative details.

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters
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The fractional atomic coordinates (X, y, z) and equivalent isotropic displacement parameters
(U(eq)) for each atom in the asymmetric unit are provided in the original publication by Brown
and Faggiani (1979). This data is not publicly available and is essential for a complete
understanding of the crystal structure.

**Table 3: Selected Bond Lengths (A) and Angles (°) **

A comprehensive list of bond lengths and angles, critical for understanding the coordination
environment of the aluminum and sulfate ions and the hydrogen bonding network of the water
molecules, is detailed in the 1979 study by Brown and Faggiani. This information is not publicly
accessible.

Experimental Protocols

The determination of the crystal structure of aluminum sulfate hexadecahydrate involves two
primary stages: the synthesis of high-quality single crystals and their analysis by X-ray
diffraction.

2.1. Synthesis of Aluminum Sulfate Hexadecahydrate Single Crystals

High-purity single crystals of aluminum sulfate hexadecahydrate can be grown from an
agueous solution by controlled evaporation.

o Materials and Equipment:
o High-purity aluminum sulfate octadecahydrate (Al2(SOa4)3-18H20)
o Deionized water
o Beakers and flasks
o Hot plate with magnetic stirrer
o Crystallization dishes
o Microscope

e Procedure:
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2.2.

Prepare a saturated aqueous solution of aluminum sulfate at a slightly elevated
temperature (e.g., 40-50 °C) by dissolving Al2(SOa4)3-18H20 in deionized water with gentle
stirring until no more solute dissolves.

Filter the warm, saturated solution to remove any undissolved impurities.
Transfer the clear solution to a clean crystallization dish.
Allow the solution to cool slowly to room temperature.

Cover the crystallization dish with a perforated film to allow for slow evaporation of the
solvent.

Place the dish in a vibration-free environment.
Monitor the solution over several days to weeks for the formation of single crystals.

Once crystals of suitable size and quality have formed, carefully extract them from the
solution and dry them with filter paper.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the steps for determining the crystal structure using a single-

crystal X-ray diffractometer.

e Materials and Equipment:

o Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Ka radiation, A =

0.71073 A)

Goniometer head

Mounting pins/loops

Cryoprotectant (if data is to be collected at low temperatures)

Computer with data collection and structure solution/refinement software (e.g., SHELX,
Olex2)
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e Procedure:

o Crystal Mounting: Select a well-formed, single crystal of appropriate dimensions (typically
0.1-0.3 mm) under a microscope. Mount the crystal on a pin or loop attached to a
goniometer head.

o Data Collection:
= Mount the goniometer head on the diffractometer.
» Center the crystal in the X-ray beam.

» Perform an initial unit cell determination to confirm the crystal quality and obtain
preliminary lattice parameters.

» Set up a data collection strategy to measure the intensities of a large number of unique
reflections over a specified 20 range. This typically involves a series of w and ¢ scans.
Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

o Data Reduction:

» [ntegrate the raw diffraction images to obtain the intensity and standard uncertainty for
each reflection.

= Apply corrections for Lorentz and polarization effects, absorption, and potential crystal
decay.

o Structure Solution and Refinement:
» Determine the space group from the systematic absences in the diffraction data.

» Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the atomic positions.

» Refine the structural model against the experimental data using full-matrix least-squares
techniques. This involves refining atomic coordinates, and anisotropic displacement
parameters.
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» Locate and refine the positions of hydrogen atoms from the difference Fourier map.

» The final refined structure is evaluated based on the R-factor, goodness-of-fit, and the
residual electron density map.

Visualizations

Experimental Workflow for Crystal Structure Analysis
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 To cite this document: BenchChem. [Unveiling the Precision of Aluminum Sulfate
Hexadecahydrate's Crystal Lattice: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15547746#crystal-structure-analysis-of-
aluminum-sulfate-hexadecahydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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